Metaraminol bitartrate

Catalog No.
S535061
CAS No.
33402-03-8
M.F
C13H19NO8
M. Wt
317.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metaraminol bitartrate

CAS Number

33402-03-8

Product Name

Metaraminol bitartrate

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2?/m01/s1

InChI Key

VENXSELNXQXCNT-STJVKZSMSA-N

SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Aramine, Araminol, Bitartrate, Metaraminol, hydroxyphenylpropanolamine, Isophenylephrine, m Hydroxynorephedrine, m Hydroxyphenylpropanolamine, m-Hydroxynorephedrine, m-hydroxyphenylpropanolamine, meta Hydroxynorephedrine, meta-Hydroxynorephedrine, Metaradrin, Metaraminol, Metaraminol Bitartrate, Metaraminol Bitartrate (1:1), Metaraminol Tartrate, Tartrate, Metaraminol

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H](C(C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound Metaraminol bitartrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenylpropanolamine. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in Research

Metaraminol bitartrate acts primarily as an indirect alpha-1 adrenergic receptor agonist []. This means it doesn't directly activate the receptor but instead displaces norepinephrine from storage sites in the body, allowing norepinephrine to exert its effects. At higher doses, metaraminol can also have some direct alpha and beta-adrenergic agonist activity, but the indirect alpha-1 effect is dominant at typical research concentrations []. This mechanism allows researchers to study the specific effects of alpha-1 adrenergic receptor activation in various biological processes.

Here are some examples of how this mechanism is utilized in research:

  • Understanding Blood Pressure Regulation: Researchers can use metaraminol to study the role of alpha-1 adrenergic receptors in blood pressure regulation by observing its effects on blood vessel contraction and relaxation [].
  • Investigating Cardiovascular Function: Metaraminol's ability to increase heart rate and contractility makes it a tool for studying how alpha-1 adrenergic receptors influence heart function [].
  • Neurotransmission Studies: Due to its interaction with norepinephrine storage, metaraminol can be used in research to explore the mechanisms of neurotransmission in the sympathetic nervous system [].

Metaraminol bitartrate is a sympathomimetic amine primarily used as a vasoconstrictor in clinical settings. Its chemical structure is represented as R-(R,S)-α-(1-aminoethyl)-3-hydroxybenzenemethanol** combined with R-(R,R)-2,3-dihydroxybutanedioate** in a 1:1 salt form. This compound appears as a white crystalline powder and has a molecular weight of approximately 317.29 g/mol. It is freely soluble in water, slightly soluble in alcohol, and practically insoluble in chloroform and ether .

Metaraminol bitartrate is indicated for the prevention and treatment of acute hypotension, particularly during spinal anesthesia and other medical emergencies involving low blood pressure. Its mechanism of action involves stimulating alpha-adrenergic receptors, leading to increased vascular resistance and elevated blood pressure .

As mentioned above, metaraminol primarily functions by activating alpha-1 adrenergic receptors. This activation triggers a cascade of cellular events leading to:

  • Vasoconstriction: Alpha-1 receptor activation in blood vessel walls causes smooth muscle contraction, leading to narrower blood vessels and increased blood pressure [].
  • Increased heart rate and contractility: Although less prominent, metaraminol can also have some stimulating effects on the heart through beta-adrenergic receptor activation, but to a lesser extent compared to alpha-1 receptor effects [].

Metaraminol can cause various side effects, including:

  • Headache
  • Nausea and vomiting
  • Anxiety
  • Palpitations
  • Hypertension (high blood pressure)

In severe cases, it can lead to:

  • Arrhythmias (irregular heartbeats)
  • Myocardial ischemia (reduced blood flow to the heart)
  • Stroke

Metaraminol is generally contraindicated in individuals with:

  • Uncontrolled hypertension
  • Hyperthyroidism
  • Severe heart disease

Due to these safety concerns and the availability of safer alternatives, metaraminol use has significantly declined in clinical practice [].

, primarily involving its interaction with adrenergic receptors. As an alpha-adrenergic agonist, it primarily exerts its effects through peripheral vasoconstriction. The compound stimulates the release of norepinephrine, enhancing its pressor effect, which can be observed shortly after administration .

In synthesis, metaraminol bitartrate can be produced through chiral catalysis methods involving hydroxybenzaldehyde and nitroethane. The process includes a series of reactions such as hydrogenation and crystallization to achieve the desired product with high enantiomeric purity .

The biological activity of metaraminol bitartrate is characterized by its potent vasoconstrictive properties. It acts predominantly on alpha-1 adrenergic receptors, leading to increased systemic vascular resistance and blood pressure. The onset of action varies depending on the route of administration: intravenous infusion results in effects within 1 to 2 minutes, while intramuscular injections take about 10 minutes .

Additionally, metaraminol has been noted to have positive inotropic effects on the heart, although excessive vasoconstriction can lead to reduced blood flow to vital organs if regional resistance increases excessively .

The synthesis of metaraminol bitartrate involves several steps:

  • Chiral Addition Reaction: Hydroxybenzaldehyde reacts with nitroethane using a chiral catalyst system (e.g., cinchona alkaloid) to form an addition product.
  • Reduction: The nitro group is reduced using hydrogen in the presence of palladium on carbon (Pd-C) to yield metaraminol.
  • Salification: The resulting amine is then combined with L(+)-tartaric acid to produce metaraminol bitartrate through crystallization processes .

This method emphasizes the importance of chiral catalysts to ensure the desired enantiomeric purity.

Metaraminol bitartrate is primarily utilized in medical settings for:

  • Treatment of Acute Hypotension: Particularly useful during spinal anesthesia or surgical procedures where blood pressure may drop significantly.
  • Adjunctive Therapy: Employed alongside other treatments for hypotension due to hemorrhage or shock conditions .

Its effectiveness as a vasoconstrictor makes it an essential drug in emergency medicine.

Metaraminol bitartrate shares similarities with several other sympathomimetic compounds. Here are some notable comparisons:

Compound NameStructure TypePrimary ActionUnique Features
MetaradrineSympathomimeticVasoconstrictionLess selective for adrenergic receptors
HydroxynorephedrineSympathomimeticAlpha-adrenergic agonistMore potent than metaraminol
L-MetaraminolEnantiomer of MetaraminolVasoconstrictionDifferent pharmacokinetics
M-HydroxypropadrineSympathomimeticVasoconstrictionSlightly different receptor affinity
PressonexRelated compoundVasopressorUsed in specific clinical scenarios

Metaraminol bitartrate's unique combination of properties—such as its specific receptor selectivity and clinical applications—distinguishes it from these similar compounds. Its formulation as a salt enhances its solubility and bioavailability compared to many other sympathomimetics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

317.11106656 g/mol

Monoisotopic Mass

317.11106656 g/mol

Heavy Atom Count

22

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZC4202M9P3

Related CAS

54-49-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Agonists

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Metaraminol bitartrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Koga S, Shiraishi K, Saito Y. Post-traumatic priapism treated with metaraminol
2: GRIVAUX M. [Metaraminol bitartrate in the treatment of shock]. Sem Hop. 1963
3: MEIJLER FL, MEERSCHWAM IS, KOSTER M. [The influence of metaraminol bitartrate
4: USE OF metaraminol bitartrate as a vasopressor agent. J Am Med Assoc. 1957 Apr
5: Bolzan AA, Laus JL, Nunes N, De Andrade CP. Effects of metaraminol bitartrate
6: Martin CJ, Saxena SJ. High-performance liquid chromatographic determination of
7: Weber JD. Fluorometric determination of metaraminol bitartrate injection. J
8: Bernstein A. Myocardial infarction induced by metaraminol bitartrate
9: SPOEREL WE, SELENY FL, WILLIAMSON RD. SHOCK CAUSED BY CONTINUOUS INFUSION OF
10: TAYLOR WJ, LLEWELLYN-THOMAS E, DECANDOLE CA, MURPHY JB, SELLERS EA. The use of metaraminol bitartrate to reduce the side effects of atropine. Can Med Assoc
11: DIPPY WE, DORNEY ER. Tissue necrosis and slough produced by metaraminol

Explore Compound Types